Apatinib mesylate acts by inhibiting the activity of several receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFR-β, and FGFR-1. These RTKs play a crucial role in promoting the growth and development of new blood vessels, which are essential for tumor growth and metastasis. By blocking these pathways, apatinib mesylate disrupts the tumor's blood supply, limiting oxygen and nutrient delivery, ultimately leading to tumor cell death [].
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:
Apatinib mesylate exhibits its anti-tumor effects through various mechanisms beyond just anti-angiogenesis. Studies suggest it can:
Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI: